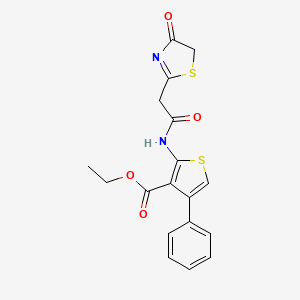

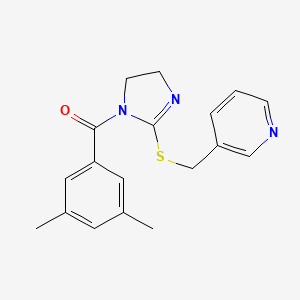

![molecular formula C16H15N3O3S3 B2968707 N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1103236-81-2](/img/structure/B2968707.png)

N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of BTTPC involves several steps. One common approach is based on the Fiesselmann thiophene synthesis . Initially, the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides yields 3-chloro-2-(hetero)aroylbenzo[b]thiophenes. Subsequently, these ketones react with methyl thioglycolate or sodium sulfide to form the desired benzo[b]thieno[2,3-d]thiophene derivatives. Similar benzo[4,5]selenopheno[3,2-b]thiophene derivatives can be prepared using 3-bromobenzo[b]selenophen-2-yl substrates .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Derivatives

Research has explored the synthesis and applications of thiophene and benzothiazole derivatives, focusing on their potential in heterocyclic chemistry. For instance, studies have demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. These compounds hold significant promise in medicinal chemistry due to their structural diversity and potential biological activities (Mohareb et al., 2004).

Antitumor and Antibacterial Activities

Further research has synthesized novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds were evaluated for their in vitro activity against several human tumor cell lines and exhibited promising antitumor properties. Additionally, they showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in oncology and infectious diseases (Hafez et al., 2017).

Novel Synthetic Pathways

Innovative synthetic pathways have been developed to create 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, including thiazolo[3,2-a]pyrimidines. These compounds are synthesized using key intermediates like N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Such research contributes to expanding the library of heterocyclic compounds with potential applications in drug discovery and development (Fadda et al., 2013).

Thiopeptide Antibiotic Synthesis

The synthesis of thiopeptide antibiotics, such as amythiamicin D, has been explored using a biosynthesis-inspired hetero-Diels-Alder route. These antibiotics, known for their sulfur-containing highly modified cyclic peptide structures, exhibit activity against MRSA and malaria, showcasing the potential of thiophene and benzothiazole derivatives in addressing challenging infectious diseases (Hughes et al., 2005).

Mycobacterium tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated significant antituberculosis activity and low cytotoxicity, highlighting the therapeutic potential of thiophene and benzothiazole derivatives in tackling tuberculosis (Jeankumar et al., 2013).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S3/c20-16(18-11-5-6-14-12(9-11)17-10-24-14)13-3-1-7-19(13)25(21,22)15-4-2-8-23-15/h2,4-6,8-10,13H,1,3,7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRNKXMSXGFXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)

![3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2968625.png)

![2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2968626.png)

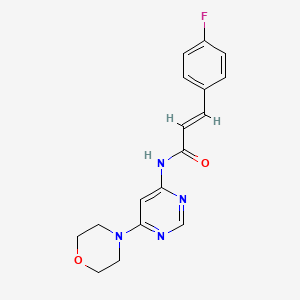

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2968628.png)

![1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one](/img/structure/B2968629.png)

![(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2968630.png)

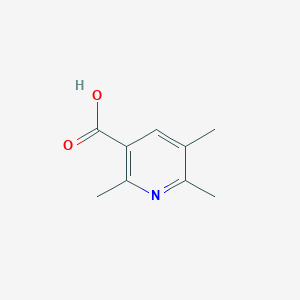

![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)

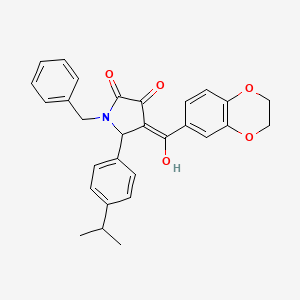

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2968636.png)

![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2968642.png)